2-Methylaminopyridine dihydrochloride
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Overview
Description
2-Methylaminopyridine dihydrochloride is a chemical compound with the molecular formula C6H10Cl2N2. It is a derivative of pyridine, where a methylamino group is attached to the second position of the pyridine ring. This compound is often used in various chemical reactions and has applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Methylaminopyridine dihydrochloride can be synthesized through several methods. One common approach involves the reaction of 2-chloropyridine with methylamine under controlled conditions. The reaction typically requires a solvent such as ethanol and is conducted at elevated temperatures to facilitate the formation of the desired product. The resulting 2-methylaminopyridine is then treated with hydrochloric acid to obtain the dihydrochloride salt.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale synthesis using similar reaction conditions. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reactant concentrations. The final product is purified through crystallization or other separation techniques to ensure its suitability for various applications .
Chemical Reactions Analysis
Types of Reactions
2-Methylaminopyridine dihydrochloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into various reduced forms, depending on the reagents used.
Substitution: It can participate in nucleophilic substitution reactions, where the amino group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of substituted pyridine derivatives .
Scientific Research Applications
2-Methylaminopyridine dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research explores its potential therapeutic applications, including its use as a precursor for pharmaceutical compounds.
Industry: It is used in the production of dyes, agrochemicals, and other industrial products
Mechanism of Action
The mechanism of action of 2-methylaminopyridine dihydrochloride involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the target and the context of the interaction. The pathways involved may include signal transduction, enzyme inhibition, or receptor activation .
Comparison with Similar Compounds
Similar Compounds
2-Aminopyridine: Similar in structure but lacks the methyl group.
2-Methylpyridine: Lacks the amino group.
2-(Methylamino)ethylpyridine: Contains an additional ethyl group
Uniqueness
2-Methylaminopyridine dihydrochloride is unique due to the presence of both the methyl and amino groups on the pyridine ring. This dual functionality allows it to participate in a wider range of chemical reactions and makes it a versatile reagent in synthetic chemistry .
Properties
Molecular Formula |
C6H9ClN2 |
---|---|
Molecular Weight |
146.61 g/mol |
IUPAC Name |
dideuterio(pyridin-2-yl)methanamine;hydrochloride |
InChI |
InChI=1S/C6H8N2.ClH/c7-5-6-3-1-2-4-8-6;/h1-4H,5,7H2;1H/i5D2; |
InChI Key |
FTQQURYZPUHQND-QPMNBSDMSA-N |
Isomeric SMILES |
[2H]C([2H])(C1=CC=CC=N1)N.Cl |
Canonical SMILES |
C1=CC=NC(=C1)CN.Cl |
Origin of Product |
United States |
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